N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide
Description
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a 3,4-dimethoxyphenethyl group and a 3,5-dimethyl-1H-pyrazol-1-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-11-15(2)25(24-14)20-8-6-17(13-23-20)21(26)22-10-9-16-5-7-18(27-3)19(12-16)28-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKSQZHGLWIRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine.
Substitution with 3,4-dimethoxyphenethyl Group: The next step involves the introduction of the 3,4-dimethoxyphenethyl group. This can be accomplished through a nucleophilic substitution reaction, where the nicotinamide core reacts with a suitable 3,4-dimethoxyphenethyl halide under basic conditions.
Introduction of the 3,5-dimethyl-1H-pyrazol-1-yl Group: Finally, the 3,5-dimethyl-1H-pyrazol-1-yl group is introduced through a coupling reaction. This can be achieved by reacting the intermediate compound with a 3,5-dimethyl-1H-pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide: Lacks the dimethyl groups on the pyrazole ring, which may affect its chemical and biological properties.
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide: Contains a benzamide core instead of a nicotinamide core, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide (CAS Number: 1251691-59-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic modulation. This article explores its chemical properties, biological activities, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 1251691-59-4 |
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer properties. A study focusing on similar pyrazole derivatives showed that these compounds could modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial in cancer cell proliferation and survival. Specifically, the compounds demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), suggesting a potential mechanism through which they may exert their anticancer effects by enhancing autophagic flux and disrupting cellular homeostasis under nutrient-replete conditions .
Mechanistic Insights
The mechanism of action appears to involve:
- Inhibition of mTORC1 : This pathway is pivotal in regulating cell growth and metabolism. Inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Induction of Autophagy : Enhanced autophagy can lead to the degradation of damaged organelles and proteins, contributing to the suppression of tumor growth.
Study on Structural Variants
A comparative study was conducted on various pyrazole derivatives, including this compound. The findings revealed that structural modifications significantly influenced biological activity. For instance:
- Substituent Effects : The introduction of different substituents on the pyrazole ring altered the compound's ability to inhibit cancer cell growth. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antiproliferative Activity : Demonstrated significant inhibition of cancer cell lines at low concentrations.
- Modulation of Autophagy : Induced changes in autophagic markers such as LC3-II accumulation.
- Potential as a Therapeutic Agent : Suggested as a candidate for further development in anticancer therapies due to its unique mechanism of action.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide and its analogs?
The synthesis typically involves coupling reactions between nicotinamide derivatives and functionalized pyrazole or phenethyl precursors. For example, heterocyclic amines (e.g., 3,5-dimethyl-1H-pyrazole) can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. A general approach for pyrazolyl-nicotinamide analogs involves refluxing intermediates (e.g., chloronicotinamide derivatives) with pyrazole compounds in polar aprotic solvents like DMF, followed by purification via column chromatography .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Structural characterization relies on multimodal analytical techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm for the pyridine ring, methoxy groups at δ ~3.8 ppm) .
- X-ray crystallography : Use SHELX or ORTEP-III for single-crystal structure determination. Refinement protocols in SHELXL are critical for resolving torsional angles in the dimethoxyphenethyl moiety .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Standard assays include:
- Cell viability assays (e.g., MTT or CellTiter-Glo) using cancer cell lines (e.g., bladder, breast) to assess antiproliferative effects.
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or metabolic enzymes (e.g., YAP1/TAZ pathway components, inspired by related carbazole derivatives) .
- Binding affinity assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:
- Metabolic profiling : LC-MS/MS analysis of plasma/tissue samples to identify active metabolites or degradation products.
- Pharmacokinetic optimization : Introduce prodrug strategies (e.g., esterification of the nicotinamide group) to enhance absorption .
- Mechanistic validation : Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., YAP1/TAZ in bladder cancer) .
Q. What computational approaches are effective for elucidating the structure-activity relationship (SAR) of pyrazolyl-nicotinamide derivatives?
- Molecular docking : Simulate binding poses in target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrophobic interactions between the dimethoxyphenethyl group and binding pockets.
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
- MD simulations : Assess conformational stability of the compound in solvated systems (e.g., GROMACS) to guide analog design .
Q. How can crystallographic data be leveraged to optimize the compound’s solubility without compromising activity?
- Co-crystallization studies : Identify hydrate/solvate forms using methanol/water mixtures to improve aqueous solubility .
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) based on pKa values of the nicotinamide nitrogen.
- Crystal engineering : Modify crystal packing by introducing hydrophilic substituents (e.g., hydroxyl groups) on the pyridine ring .
Methodological Considerations
Q. What strategies mitigate challenges in reproducing synthetic yields for this compound?
- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation.
- Purification protocols : Optimize gradient elution in flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) .
- Moisture-sensitive steps : Employ Schlenk techniques for reactions involving hygroscopic reagents (e.g., NaH) .
Q. How should researchers address discrepancies in NMR data across different laboratories?
- Standardized referencing : Calibrate spectrometers using tetramethylsilane (TMS) or residual solvent peaks.
- Collaborative validation : Share raw FID files and processing parameters (e.g., line broadening, phasing) for cross-lab verification .
Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values.
- Error propagation : Use bootstrap resampling to estimate confidence intervals for kinetic parameters (e.g., Ki) .
Q. How can researchers validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
